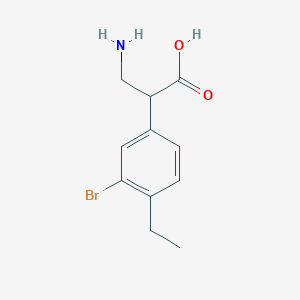

3-Amino-2-(3-bromo-4-ethylphenyl)propanoic acid

Description

3-Amino-2-(3-bromo-4-ethylphenyl)propanoic acid is a β-amino acid derivative characterized by a propanoic acid backbone substituted with an amino group at the C3 position and a 3-bromo-4-ethylphenyl group at the C2 position. This structure combines halogenated aromaticity (bromine) with an ethyl group, which may enhance lipophilicity and influence biological interactions. Its thermal stability is expected to align with similar compounds, which decompose at 280–285°C .

Properties

Molecular Formula |

C11H14BrNO2 |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

3-amino-2-(3-bromo-4-ethylphenyl)propanoic acid |

InChI |

InChI=1S/C11H14BrNO2/c1-2-7-3-4-8(5-10(7)12)9(6-13)11(14)15/h3-5,9H,2,6,13H2,1H3,(H,14,15) |

InChI Key |

BRPCPGIFQCJMSV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(CN)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(3-bromo-4-ethylphenyl)propanoic acid typically involves the following steps:

Bromination: The starting material, 4-ethylphenyl, undergoes bromination to introduce a bromine atom at the 3-position of the phenyl ring.

Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 2-position of the propanoic acid backbone.

Carboxylation: Finally, the carboxyl group is introduced to complete the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(3-bromo-4-ethylphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted phenylpropanoic acids.

Scientific Research Applications

3-Amino-2-(3-bromo-4-ethylphenyl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme-substrate interactions and protein synthesis.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(3-bromo-4-ethylphenyl)propanoic acid involves its interaction with specific molecular targets. The amino and carboxyl groups allow it to participate in hydrogen bonding and ionic interactions, while the bromine and ethyl groups contribute to its hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for various biological targets, affecting pathways related to enzyme activity and signal transduction.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 3-Amino-2-(3-bromo-4-ethylphenyl)propanoic acid with key analogs:

Key Observations:

- Substituent Effects : The bromine and ethyl groups in the target compound increase molecular weight and lipophilicity compared to simpler bromophenyl analogs (e.g., 244.09 g/mol vs. ~286.14 g/mol) . The ethyl group may enhance membrane permeability in biological systems.

- Thermal Stability: Decomposition near 280°C aligns with β-amino acid derivatives, though storage requirements vary; the bromophenyl analog requires refrigeration, suggesting higher stability in the ethyl-substituted compound .

- Structural Rigidity: The methyl-substituted analog () exhibits well-defined single-crystal structures, implying that the amino group in the target compound may introduce conformational flexibility .

Biological Activity

3-Amino-2-(3-bromo-4-ethylphenyl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews various studies and findings related to the biological activity of this compound, focusing on its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

The molecular formula of this compound is . It features an amino group, a bromo-substituted phenyl ring, and a propanoic acid moiety, which contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance, derivatives with similar structural features have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer).

Table 1: Cytotoxic Activity of Related Compounds

| Compound ID | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | MCF-7 | 45 |

| Compound B | HCT-116 | 6 |

| Compound C | HepG-2 | 48 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that compounds with similar structures to this compound may also exhibit potent antitumor properties.

The mechanism underlying the antitumor effects appears to involve the induction of apoptosis and cell cycle arrest. For example, studies on related compounds demonstrated that they could significantly alter cell cycle progression and induce apoptosis in cancer cells.

Case Study: Induction of Apoptosis

In a study involving a structurally similar compound, it was observed that treatment led to a marked increase in early and late apoptotic cells. The percentage of cells in the pre-G1 phase (indicative of apoptosis) increased significantly compared to control groups.

Table 2: Apoptosis Induction Data

| Treatment | % Pre-G1 Phase | % Early Apoptosis | % Late Apoptosis |

|---|---|---|---|

| Control | 1.85 | 21.51 | 12.95 |

| Compound X | 41.55 | 35.00 | 6.55 |

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence that amino acid derivatives like this compound may possess antimicrobial activity. A study focused on derivatives with similar structures reported efficacy against multidrug-resistant bacterial strains.

Table 3: Antimicrobial Efficacy Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida auris | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These findings suggest that compounds with similar chemical structures may serve as potential templates for developing new antimicrobial agents.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile and toxicity of this compound is crucial for its therapeutic application. Preliminary studies indicate favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for related compounds, suggesting that modifications to enhance bioavailability while minimizing toxicity could be beneficial.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.